![molecular formula C8H9N5O2 B2551389 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one CAS No. 1419953-82-4](/img/structure/B2551389.png)
2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds related to 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one involves a sequence of reactions starting with the preparation of azidoaldehydes, followed by their transformation into N-[(3-azido-1-tosyl)alkyl]ureas. These ureas are then reacted with enolates of various diketones, and the resulting products are dehydrated under acidic conditions to yield the desired tetrahydropyrimidinones . The aza-Wittig reaction plays a crucial role in the formation of these compounds, as demonstrated by the synthesis of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, which are obtained by base-catalyzed reactions of nucleophilic reagents with carbodiimides .
Molecular Structure Analysis
The molecular structure and conformation of these heterocyclic compounds are influenced by structural modifications. Crystal structure determination of three tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has revealed that 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and various hydrogen bonds . This detailed understanding of the molecular geometry is essential for the design of compounds with desired properties.
Chemical Reactions Analysis
2-Azidopyrido[1,2-a]pyrimidin-4-one, a related compound, exhibits ambifunctionality, undergoing cyclo-addition reactions with 1,3-dicarbonyl compounds to form 1,2,3-triazole derivatives. It can also undergo ring opening and immediate cyclization under the influence of bases or hydrochloric acid to yield tetrazolo derivatives. Similarly, triazole rings can be formed from hydrazino derivatives of pyrido[1,2-a]pyrimidin-4-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of various substituents and functional groups significantly influences their pharmacological profiles, such as diuretic, natriuretic, and kaliuretic activities. For instance, 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives exhibit varying degrees of diuretic activity depending on the nature of the substituents at specific positions on the ring system .
Scientific Research Applications
Synthesis and Biological Applications
- Synthesis of Pyrazolo[1,5-a]pyrimidines : A method involves the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, showcasing anti-inflammatory and antimicrobial activities. The compounds synthesized through this route exhibited promising results against carrageenan-induced rat paw edema and various microbial strains, highlighting the potential of derivatives for medicinal applications (Aggarwal et al., 2014).
- Antimicrobial and Anti-inflammatory Agents : Novel synthesis pathways have led to the creation of pyrido[2,3-d]pyrimidin-4(1H)-ones that displayed significant analgesic and anti-inflammatory activities, suggesting their use as potential therapeutic agents. The compounds were characterized for their reactivity and efficacy, providing a foundation for future drug development (El-Gazzar & Hafez, 2009).
Chemical Synthesis Advancements
- Novel Synthetic Routes : Research into the synthesis of pyrido[4,3-d]pyrimidin-2-ones and related compounds has expanded, offering new approaches to constructing these complex molecules. Techniques such as the Staudinger/aza-Wittig reactions provide efficient methods to access various pyrido[4,3-d]pyrimidin derivatives, which can serve as key intermediates for further pharmacological exploration (Fesenko & Shutalev, 2013).
Pharmacological Potential
- Cyclooxygenase Inhibition and Anti-inflammatory Activity : Pyrimidine-pyridine hybrids have been synthesized and evaluated for their cyclooxygenase inhibition and anti-inflammatory activity. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also provide insights into their mechanisms of action and potential therapeutic value (Abdelgawad et al., 2018).
Future Directions
properties
IUPAC Name |
2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVEUNHYCNJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)
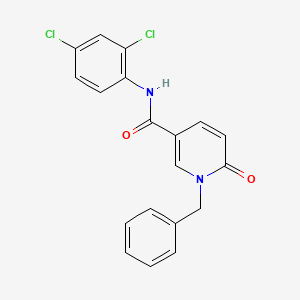
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
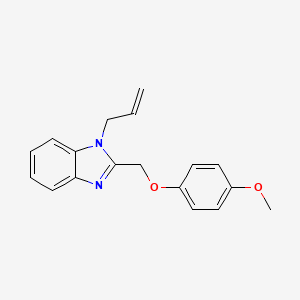
![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)
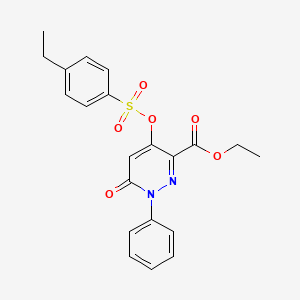
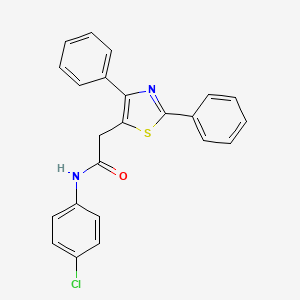
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
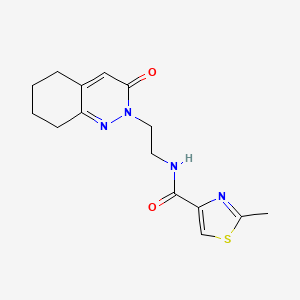

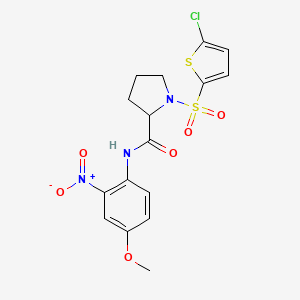
![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)
